molecular formula C17H11F3N2O3 B2610425 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde CAS No. 339018-54-1

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde

Cat. No.: B2610425
CAS No.: 339018-54-1
M. Wt: 348.281
InChI Key: WWAKQRYDUYTNGI-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a methoxy group at position 2 and a 4-quinazolinyloxy moiety at position 3. The quinazoline ring is further substituted with a trifluoromethyl (-CF₃) group at position 4. This structure combines aromatic, heterocyclic, and fluorinated components, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability .

Key structural attributes:

  • Methoxy group: Electron-donating substituent that influences electronic distribution and solubility.
  • Quinazolinyloxy moiety: A bicyclic heteroaromatic system that may interact with biological targets.
  • Trifluoromethyl group: Improves lipophilicity and metabolic stability.

Properties

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKQRYDUYTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde typically involves multiple steps, including the formation of the quinazoline core and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The quinazoline moiety can form hydrogen bonds and π-π interactions with aromatic residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Application
2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde Benzaldehyde Methoxy, Quinazolinyloxy (-CF₃) Aldehyde Potential pesticide
Triflusulfuron methyl ester Benzoate ester Triazine (-CF₃CH₂O), Sulfonylurea Methyl ester Herbicide
Ethametsulfuron methyl ester Benzoate ester Triazine (-OCH₂CH₃), Sulfonylurea Methyl ester Herbicide
Metsulfuron methyl ester Benzoate ester Triazine (-OCH₃), Sulfonylurea Methyl ester Herbicide

Key Findings:

Structural Differences :

  • The target compound’s aldehyde group contrasts with the ester groups in sulfonylureas, impacting reactivity and degradation pathways. Aldehydes are more prone to oxidation, whereas esters exhibit hydrolytic stability .
  • The quinazoline ring (two fused six-membered rings with two nitrogen atoms) differs from the triazine rings (single six-membered ring with three nitrogen atoms) in sulfonylureas, which may alter target-binding specificity .

Functional Group Impact :

  • Trifluoromethyl (-CF₃) : Present in both the target compound and triflusulfuron methyl, this group enhances lipophilicity and resistance to metabolic breakdown. However, its placement on a quinazoline (vs. triazine) may affect bioavailability .
  • Methoxy (-OCH₃) : Shared with metsulfuron methyl, this substituent improves solubility in polar solvents but may reduce membrane permeability compared to bulkier groups like ethoxy (-OCH₂CH₃) .

Mode of Action: Sulfonylurea herbicides (e.g., metsulfuron methyl) inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. The target compound’s mechanism is unconfirmed but hypothesized to involve enzyme inhibition or receptor binding via its quinazoline moiety .

Performance Metrics :

  • Solubility : The aldehyde group in the target compound likely reduces water solubility compared to sulfonylurea esters, which are formulated as salts for enhanced dissolution .
  • Stability : Fluorinated groups in both compound classes improve photostability, but the aldehyde’s reactivity may necessitate stabilizers in formulations.

Biological Activity

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde, also known as a quinazoline derivative, has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound is characterized by its unique structure, which incorporates both methoxy and trifluoromethyl groups, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H11F3N2O3C_{17}H_{11}F_3N_2O_3 with a molecular weight of approximately 366.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Research indicates that quinazoline derivatives, including this compound, exhibit significant inhibitory activity against receptor tyrosine kinases (RTKs), particularly the erbB family (EGFR, erbB2, and erbB4). These receptors are crucial in various signaling pathways related to cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antiproliferative Effects

Studies have shown that this compound demonstrates potent antiproliferative activity against various cancer cell lines. The compound's efficacy is attributed to its ability to selectively inhibit EGFR and related kinases while exhibiting lower activity against other kinases, which may minimize off-target effects .

Case Studies

  • In vitro Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating strong antiproliferative effects. The compound was particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis and decreased mitotic figures in treated tumors, further supporting the compound's anticancer properties.

Safety and Toxicology

Initial toxicity assessments indicate that this compound exhibits low toxicity in non-cancerous cell lines. Moreover, it showed minimal activity in hERG assays, suggesting a lower risk of cardiotoxicity compared to other compounds in its class .

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